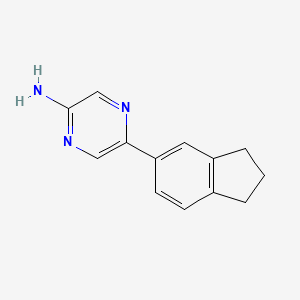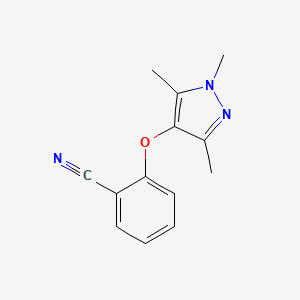![molecular formula C12H13N3O5S B7581231 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid, also known as PPM-1K, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPM-1K is a potent and selective inhibitor of protein phosphatase magnesium-dependent 1K (PPM1K), an enzyme that plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and apoptosis.
作用機序
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid is a member of the PPM family of protein phosphatases, which are essential for the regulation of various cellular processes. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid plays a crucial role in the DNA damage response by dephosphorylating the checkpoint kinase 1 (CHK1), a key regulator of the cell cycle. Inhibition of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid leads to the activation of CHK1 and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to their potential as cancer therapeutics, 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors may also be useful in the treatment of other diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors is their specificity and potency. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have been shown to be highly selective for 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid, with minimal off-target effects. However, one of the limitations of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors is their potential toxicity. Studies have shown that 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors can induce apoptosis in normal cells as well as cancer cells, which may limit their therapeutic potential.
将来の方向性
There are several future directions for research on 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid and its inhibitors. One area of research is the development of more potent and selective 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors. Additionally, studies are needed to investigate the potential toxicity of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors and to develop strategies to minimize their toxicity. Finally, the potential applications of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors in the treatment of other diseases, such as neurodegenerative disorders and metabolic disorders, should be further explored.
合成法
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and fragment-based approaches. One of the most commonly used methods for synthesizing 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid involves the reaction of 3-morpholinosulfonylpyrrolo[2,3-b]pyridine with 3-bromo-4-(chloromethyl)benzoic acid, followed by cyclization with triethylamine.
科学的研究の応用
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors as potential cancer therapeutics. Studies have shown that 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid is overexpressed in various types of cancer, including breast cancer, lung cancer, and leukemia, and that inhibition of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid can lead to the induction of apoptosis and the suppression of tumor growth.
特性
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-12(17)9-7-20-5-4-15(9)21(18,19)10-6-14-11-8(10)2-1-3-13-11/h1-3,6,9H,4-5,7H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHRLXFTPBSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)


![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)


![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)